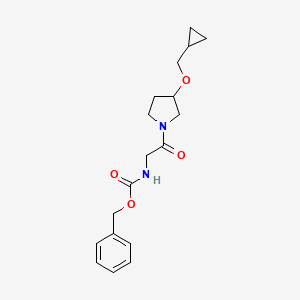

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

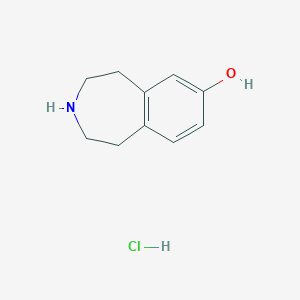

The compound is a carbamate derivative, which are often used in medicinal chemistry due to their versatile biological activities . The pyrrolidine ring in the structure is a common feature in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

The pyrrolidine ring in the structure is a five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called “pseudorotation” .Scientific Research Applications

Organic Synthesis and Catalysis

A practical large-scale synthesis of bioactive molecule intermediates demonstrates the importance of compounds like "Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate" in developing efficient synthetic routes. For instance, Kotian et al. (2005) detailed a synthesis approach for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting the application of 1,3-dipolar cycloaddition reactions, which are pivotal in synthesizing various bioactive molecules (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalytic Applications

The work by Zhang et al. (2006) on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating the substrate's versatility, including its tolerance for various substitutions, underscores the potential catalytic applications of related compounds. This study reflects the broader research interest in utilizing such compounds for catalytic transformations, leading to novel synthetic pathways (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Antitumoral Agents

Silva et al. (2012) reported on the ab initio crystal structure determination of chain-functionalized pyrroles, which are considered important active candidates as antitumoral agents. This research emphasizes the medicinal chemistry aspect, where structural elucidation forms the basis for understanding the activity and optimizing the efficacy of potential drug candidates (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Photocatalytic Degradation

In the context of environmental science, the study by Maillard-Dupuy et al. (1994) on the TiO2 photocatalytic degradation of pyridine illustrates the application of photocatalysis in water treatment. While not directly related to "this compound," it showcases the broader chemical research into pyrrolidine derivatives for environmental applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Properties

IUPAC Name |

benzyl N-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(20-9-8-16(11-20)23-12-15-6-7-15)10-19-18(22)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHYWMYRBJZATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)

![1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL](/img/structure/B2696251.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate](/img/structure/B2696260.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2696266.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide](/img/structure/B2696269.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)